2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
CAS No.: 1040657-04-2
Cat. No.: VC11943381
Molecular Formula: C17H15ClN4O3S3
Molecular Weight: 455.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-04-2 |
|---|---|
| Molecular Formula | C17H15ClN4O3S3 |
| Molecular Weight | 455.0 g/mol |
| IUPAC Name | 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15ClN4O3S3/c1-10-11(18)4-2-5-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-6-3-7-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |
| Standard InChI Key | ORIOJJHLVMQZRA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Introduction
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule featuring a pyrimidine ring, a thiophene sulfonyl group, and an acetamide moiety. Its molecular formula and structure highlight its potential as a bioactive agent due to the presence of multiple functional groups that may interact with biological targets, making it a candidate for medicinal chemistry applications.
Synthesis
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:
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Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-sulfonyl chloride and a suitable amine, followed by cyclization.
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Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
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Acetamide Formation: The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride in the presence of a base.
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Final Substitution: The final step involves the substitution of the acetamide with a 3-chloro-2-methylphenyl group through a nucleophilic substitution reaction.
Biological Activities and Potential Applications
While specific biological activities of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas:
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Antimicrobial Effects: Compounds with similar pyrimidine and thiophene moieties have demonstrated antimicrobial properties .
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Anticancer Activity: Variations in substituents can lead to anticancer effects, as seen in related compounds .
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Inflammatory Response Modulation: The presence of sulfonyl groups might contribute to anti-inflammatory activities, similar to other sulfonamide derivatives .
Data Tables
Given the lack of specific data on 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide, the following table illustrates the structural similarities and potential biological activities of related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-Aminophenyl)sulfonyl-N-(pyrimidin-2-yl)acetamide | Contains an aminophenyl and pyrimidinyl group | Antibacterial properties |
| 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | Similar core structure but different substituents | Potential anticancer activity |
| 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | Features chloro and methoxy substituents | Antimicrobial effects |
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